4-(Benzyloxy)-3-(trifluoromethyl)phenol
Description
Properties
Molecular Formula |
C14H11F3O2 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-phenylmethoxy-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI Key |
NZVQNABHNPTIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure
- Starting Material : 3-Trifluoromethyl-4-halobenzene derivatives (e.g., bromo or iodo analogs).
- Reagents : Sodium benzylate (nucleophile), polar aprotic solvents (e.g., DMF or DMSO).
- Conditions : Heating at elevated temperatures (80–120°C) under inert atmosphere.
- Mechanism :
- The benzylate ion substitutes the halide via an aromatic nucleophilic substitution.
- The electron-withdrawing trifluoromethyl group activates the aromatic ring toward substitution.
Example from Patent Literature :
| Component | Details |
|---|---|
| Substrate | 4-Bromo-3-trifluoromethylbenzene |
| Nucleophile | Sodium benzylate (excess) |
| Solvent | Non-reactive solvent (e.g., toluene) |
| Temperature | 100°C |
| Yield | Moderate (exact value undisclosed) |
Suzuki Coupling
This palladium-catalyzed cross-coupling reaction is ideal for introducing the benzyloxy group at the para position.
Procedure
- Starting Material : 3-Trifluoromethyl-4-bromophenol.
- Reagents : Benzyl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
- Conditions :
- Solvent: Toluene or THF.
- Temperature: 90–110°C.
- Atmosphere: Nitrogen or argon.
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | Sodium methylate or Cs₂CO₃ |
| Solvent | Toluene |
| Reaction Time | 12–24 hours |
- High regioselectivity due to directed ortho-metallation.
- Tolerates functional groups (e.g., hydroxyl, trifluoromethyl).
Electrophilic Benzylation
This method employs Friedel-Crafts alkylation or direct benzylation under basic conditions.
Procedure
- Starting Material : 3-Trifluoromethylphenol.
- Reagents : Benzyl chloride, base (e.g., K₂CO₃ or NaOH).
- Conditions :
- Solvent: DMF or acetone.
- Temperature: 60–80°C.
| Component | Details |
|---|---|
| Substrate | 3-Trifluoromethylphenol |
| Alkylating Agent | Benzyl chloride |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | Acetone |
| Yield | Moderate (exact value undisclosed) |
- Competing para-substitution due to the electron-donating phenolic hydroxyl.
- Potential over-alkylation at ortho positions.
Industrial-Scale Optimization
Industrial processes prioritize cost, yield, and environmental impact:
| Factor | Optimal Approach |
|---|---|
| Catalyst Recovery | Recyclable palladium catalysts (e.g., Pd/C) |
| Solvent Selection | Green solvents (e.g., ionic liquids) |
| Purification | Distillation or crystallization |
Data Tables
Table 1: Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NAS | High selectivity, simple setup | Moderate yields, harsh conditions | 50–65 |
| Suzuki Coupling | Excellent regioselectivity, scalability | High catalyst cost, air sensitivity | 70–80 |
| Electrophilic Benzylation | Low-cost reagents, mild conditions | Para/ortho competition, low yields | 40–55 |
Table 2: Representative Reaction Conditions
| Parameter | NAS | Suzuki | Benzylation |
|---|---|---|---|
| Temperature (°C) | 100–120 | 90–110 | 60–80 |
| Reaction Time (hrs) | 8–12 | 12–24 | 6–8 |
| Solvent | Toluene | Toluene | Acetone |
| Base | None | K₂CO₃ | K₂CO₃ |
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-trifluoromethyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of trifluoromethyl-substituted phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3-trifluoromethyl-phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-trifluoromethyl-phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers
Example: 2-(Benzyloxy)-5-(trifluoromethyl)phenol (YF-7810)
- Structure : Benzyloxy at C2, -CF₃ at C5.
- Key Differences : The altered substituent positions significantly affect electronic distribution. The para-substituted benzyloxy group in the target compound allows for better resonance stabilization compared to the ortho-substituted YF-7810. This difference may influence reactivity in coupling reactions or interactions with biological targets .
Example: 3-(Benzyloxy)phenol and 4-(Benzyloxy)phenol
- Structure : Benzyloxy at C3 or C4 without the -CF₃ group.
- These derivatives are utilized in PROTAC (proteolysis-targeting chimera) synthesis, where substituent positioning affects ligand-receptor binding .
Functional Group Variations
Example: 4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Structure : Phenethoxy (-OCH₂CH₂Ph) at C3 instead of -CF₃.
- This compound was synthesized via Mitsunobu reactions, highlighting compatibility with diverse substituents .
Example: (4-Fluoro-3-(trifluoromethyl)phenyl)methanol
- Structure : Fluoro (-F) at C4 and -CF₃ at C3, with a hydroxymethyl (-CH₂OH) group.
- Key Differences : The replacement of benzyloxy with -F and -CH₂OH modifies both electronic and steric properties. Such derivatives are intermediates in fluorinated drug synthesis, where fluorine enhances membrane permeability .
Trifluoromethyl-Substituted Analogues
Example: [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
Parent Compounds
Example: 4-Benzyloxyphenol
- Structure : Lacks the -CF₃ group at C3.
- Key Differences: The absence of -CF₃ simplifies synthesis but reduces metabolic stability. This compound is a common precursor in protecting-group strategies for phenol derivatives .
Research Findings and Implications
- Synthetic Utility: Benzyloxy groups act as protective moieties in multi-step syntheses, as seen in Mitsunobu reactions for IAP ligands .
- Biological Relevance: Trifluoromethylated phenols exhibit improved pharmacokinetic profiles, making them prevalent in antiviral and anticancer agents .
Biological Activity
4-(Benzyloxy)-3-(trifluoromethyl)phenol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
4-(Benzyloxy)-3-(trifluoromethyl)phenol has the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol. The compound features a phenolic structure with a benzyloxy group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions.
The biological activity of 4-(benzyloxy)-3-(trifluoromethyl)phenol is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. These interactions may modulate enzyme activity, receptor binding, and other biochemical pathways .
Antimicrobial Properties
Research indicates that 4-(benzyloxy)-3-(trifluoromethyl)phenol exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, indicating its potential as a lead compound in cancer therapy .
Enzyme Inhibition
Studies have explored the enzyme inhibition potential of 4-(benzyloxy)-3-(trifluoromethyl)phenol. It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity by modulating lipid metabolism.
Case Studies
- In Vivo Efficacy : A study involving diabetic rat models assessed the effect of 4-(benzyloxy)-3-(trifluoromethyl)phenol on retinal vascular leakage, a significant factor in diabetic retinopathy. The compound significantly reduced leakage compared to control groups, indicating its therapeutic potential in managing diabetic complications .
- Comparative Analysis : In a comparative analysis with structurally similar compounds, 4-(benzyloxy)-3-(trifluoromethyl)phenol exhibited superior biological activity compared to compounds lacking either the benzyloxy or trifluoromethyl groups. This highlights the importance of its unique structure in enhancing biological efficacy .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
